molecular formula C8H8N4 B8639887 2-Amino-6-(1H-pyrazol-1-yl)pyridine

2-Amino-6-(1H-pyrazol-1-yl)pyridine

Cat. No. B8639887
M. Wt: 160.18 g/mol
InChI Key: MALLEZRHGUJEJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-6-(1H-pyrazol-1-yl)pyridine is a useful research compound. Its molecular formula is C8H8N4 and its molecular weight is 160.18 g/mol. The purity is usually 95%.
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properties

Product Name

2-Amino-6-(1H-pyrazol-1-yl)pyridine

Molecular Formula

C8H8N4

Molecular Weight

160.18 g/mol

IUPAC Name

6-pyrazol-1-ylpyridin-2-amine

InChI

InChI=1S/C8H8N4/c9-7-3-1-4-8(11-7)12-6-2-5-10-12/h1-6H,(H2,9,11)

InChI Key

MALLEZRHGUJEJP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)N2C=CC=N2)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

6-(Di-Boc-amino)-2-bromopyridine (1.0 g, 2.68 mmol, ChronTech), copper (341 mg, 5.36 mmol), potassium hydroxide (301 mg, 5.36 mmol), and 1H-pyrazole (1.82 g, 26.8 mmol, Eq: 10) were combined and stirred at 160° C. for 18 h. The reaction mixture was cooled, diluted with EtOAc (50 mL) and the solids removed by filtration. The dark blue filtrate was washed with saturated aqueous NaHCO3 and brine then concentrated onto silica gel and purified by chromatography (40 g RediSep column, 20 to 100% ethyl acetate in hexanes, 20 min) to give 6-(1H-pyrazol-1-yl)pyridin-2-amine (365 mg, 2.28 mmol, 85%) as a white solid. MS (EI/CI) m/z: 161.2 [M+H].
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
301 mg
Type
reactant
Reaction Step Two
Quantity
1.82 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Quantity
341 mg
Type
catalyst
Reaction Step Five

Synthesis routes and methods II

Procedure details

To a mixture of 2-bromo-6-(1H-pyrazol-1-yl)pyridine (3.0 mmol, 669 mg) and Cu2O (0.01 mmol, 1.0 mg) in glycol in autoclave NH3 was feed. The reaction was maintained under 10 atm of NH3 at 110° C. for 24 h. After cooling to room temperature, water was added and the aqueous phase was extracted with DCM. The combined organic layers were washed with brine and dried over MgSO4. After solvent evaporation, the crude product was purified by column chromatography on silica gel (Hexanes:ethyl acetate=6:1 as eluent) to afford a white solid (388 mg, 81% yield). 1H NMR (400 MHz, CDCl3, ppm): 8.44 (s, 1H), 7.69 (s, 1H), 7.53 (m, 1H), 7.28 (m, 1H), 6.42-6.37 (m, 2H), 4.49 (br, 2H). 13C NMR (100 MHz, CDCl3, ppm): 151.45, 142.72, 140.73, 139.91, 127.58, 125.25, 110.89, 108.23.
Quantity
669 mg
Type
reactant
Reaction Step One
[Compound]
Name
Cu2O
Quantity
1 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
glycol
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Yield
81%

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